molecular formula C9H14BrNO B14174205 (2-Hydroxyphenyl)trimethylammonium bromide CAS No. 64051-04-3

(2-Hydroxyphenyl)trimethylammonium bromide

Cat. No.: B14174205
CAS No.: 64051-04-3
M. Wt: 232.12 g/mol
InChI Key: AOUFQWSQOJRJEW-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)trimethylammonium bromide is a quaternary ammonium compound with a phenolic hydroxyl group. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a phenyl ring substituted with a hydroxyl group at the second position and a trimethylammonium group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)trimethylammonium bromide typically involves the quaternization of (2-Hydroxyphenyl)amine with trimethylamine in the presence of a brominating agent. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. The final product is purified through crystallization or other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines are employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Reduced phenolic derivatives.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

(2-Hydroxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)trimethylammonium bromide involves its interaction with biological membranes and enzymes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on proteins and membranes, altering their function. This interaction can lead to changes in enzyme activity, membrane permeability, and cellular signaling pathways.

Comparison with Similar Compounds

  • Hexyltrimethylammonium bromide
  • Decyltrimethylammonium bromide
  • Dodecyltrimethylammonium bromide

Comparison: (2-Hydroxyphenyl)trimethylammonium bromide is unique due to the presence of the phenolic hydroxyl group, which imparts additional reactivity and functionality compared to other quaternary ammonium compounds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in reactions where phenolic groups play a crucial role.

Properties

CAS No.

64051-04-3

Molecular Formula

C9H14BrNO

Molecular Weight

232.12 g/mol

IUPAC Name

(2-hydroxyphenyl)-trimethylazanium;bromide

InChI

InChI=1S/C9H13NO.BrH/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7H,1-3H3;1H

InChI Key

AOUFQWSQOJRJEW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1O.[Br-]

Origin of Product

United States

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